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molecular formula C18H16N2O2 B8793761 1-(4-Methoxybenzyl)-2-formyl-4-phenylimidazole CAS No. 660432-34-8

1-(4-Methoxybenzyl)-2-formyl-4-phenylimidazole

Cat. No. B8793761
M. Wt: 292.3 g/mol
InChI Key: ITEDFSRLOPVSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07320995B2

Procedure details

To a solution of 1-(4-methoxybenzyl)-4-phenylimidazole (2.00 g, 7.56 mmol) in THF (20 mL) cooled to −78° C. under nitrogen add dropwise a solution of n-butyl lithium (1.6 M hexane, 5.60 mL, 8.96 mmol). Stir the mixture at this temperature for 10 minutes then add DMF (1.43 mL, 18.5 mmol) dropwise, and continue stirring for 30 minutes. Add a saturated aqueous solution of NH4Cl (50 mL), raise the temperature to room temperature, and extract the aqueous layer with CH2Cl2 (150 mL), dry (Na2SO4), and concentrate in vacuo. Purify the residue by flash chromatography (SiO2, hexane/EtOAc 9:1) to provide 1.75 g (79% yield). MS(ES+): m/z=293 (M+H)+
Name
1-(4-methoxybenzyl)-4-phenylimidazole
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.43 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:20]=[CH:19][C:6]([CH2:7][N:8]2[CH:12]=[C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[N:10]=[CH:9]2)=[CH:5][CH:4]=1.C([Li])CCC.CN([CH:29]=[O:30])C.[NH4+].[Cl-]>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][N:8]2[CH:12]=[C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[N:10]=[C:9]2[CH:29]=[O:30])=[CH:19][CH:20]=1 |f:3.4|

Inputs

Step One
Name
1-(4-methoxybenzyl)-4-phenylimidazole
Quantity
2 g
Type
reactant
Smiles
COC1=CC=C(CN2C=NC(=C2)C2=CC=CC=C2)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1.43 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at this temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer with CH2Cl2 (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify the residue by flash chromatography (SiO2, hexane/EtOAc 9:1)
CUSTOM
Type
CUSTOM
Details
to provide 1.75 g (79% yield)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
COC1=CC=C(CN2C(=NC(=C2)C2=CC=CC=C2)C=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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